CAS registry number and safety data sheet (SDS) for 2-(Isoxazol-5-yl)aniline
CAS registry number and safety data sheet (SDS) for 2-(Isoxazol-5-yl)aniline
Technical Whitepaper: 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) – Physicochemical Profiling, Safety Protocols, and Synthetic Applications in Drug Discovery
Introduction
As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as strategic vectors in rational drug design. 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) is a privileged scaffold that elegantly combines the metabolic stability of an isoxazole ring with the functional versatility of an ortho-substituted aniline[1]. The isoxazole moiety serves as an excellent bioisostere for amides and esters, offering distinct hydrogen-bond acceptor properties without the associated liability of rapid enzymatic hydrolysis. This whitepaper provides a comprehensive technical guide on the physicochemical properties, rigorous safety protocols, and validated synthetic methodologies for deploying this compound in hit-to-lead optimization campaigns.
Physicochemical Profiling and Structural Dynamics
Understanding the intrinsic properties of 2-(Isoxazol-5-yl)aniline is critical for predicting its behavior in both biological assays and synthetic reactions. The ortho-relationship between the primary amine and the electron-withdrawing isoxazole ring creates a unique electronic environment. The isoxazole ring pulls electron density away from the aniline nitrogen, significantly reducing its nucleophilicity compared to unsubstituted aniline.
Table 1: Quantitative Physicochemical Data for 2-(Isoxazol-5-yl)aniline
| Property | Value | Reference |
| Chemical Name | 2-(Isoxazol-5-yl)aniline (Synonym: Benzenamine, 2-(5-isoxazolyl)-) | [1] |
| CAS Registry Number | 87488-63-9 | [1],[2] |
| Molecular Formula | C9H8N2O | [3],[2] |
| Molecular Weight | 160.17 g/mol | [2],[4] |
| Purity Standard | ≥95% (Analytical Grade) | [3],[4] |
| Physical Appearance | Solid (blocks, granules, or flocculent material) | [5] |
Safety Data Sheet (SDS) Analysis & Handling Protocols
Safety protocols are not merely regulatory hurdles; they are the foundation of reproducible science. The Safety Data Sheet (SDS) for CAS 87488-63-9 dictates specific handling parameters to mitigate exposure and maintain compound integrity[5].
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Causality in Storage: The compound must be stored at 2-8°C and strictly protected from light[5]. Why? Aniline derivatives are highly susceptible to photo-oxidation and thermal degradation. Exposure to ambient light and room temperature accelerates the formation of highly colored, polymeric N-oxide impurities. These trace impurities can act as potent poisons for palladium catalysts in downstream cross-coupling reactions.
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Emergency Response & Spill Containment: In the event of a spill, the protocol mandates the use of liquid-binding materials such as diatomaceous earth or universal binders, followed by an alcohol wipe-down[5]. Diatomaceous earth is chosen because it is chemically inert and highly porous, effectively sequestering the material without triggering exothermic reactions. Combustion of this compound emits irritating fumes (nitrogen oxides), necessitating the use of water spray, alcohol-resistant foam, or CO2 for fire suppression[5].
Figure 1: Standard operating procedure and safety workflow for handling CAS 87488-63-9.
Synthetic Utility and Experimental Methodologies
In drug discovery, the primary amine of 2-(Isoxazol-5-yl)aniline is typically utilized as a nucleophile in amide coupling reactions to generate diverse libraries of kinase inhibitors or receptor antagonists. However, as noted earlier, the ortho-isoxazole ring sterically hinders the amine and inductively withdraws electron density. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields.
To overcome this, we employ HATU. HATU generates a highly reactive Atab-active ester intermediate, which rapidly acylates even poorly nucleophilic anilines.
Validated Experimental Protocol: High-Efficiency Amide Coupling
Objective: Synthesize an isoxazole-anilide derivative utilizing a self-validating, high-yielding workflow.
Reagents:
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2-(Isoxazol-5-yl)aniline (1.0 eq)
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Target Carboxylic Acid (1.2 eq)
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HATU (1.5 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
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Electrophile Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise and stir for 15 minutes.
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Causality: HATU requires a tertiary amine base (DIPEA) to deprotonate the acid and facilitate the formation of the active OAt ester. Pre-activating the acid ensures complete conversion to the highly reactive electrophile before introducing the deactivated aniline, preventing side reactions.
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Nucleophilic Addition: Add 2-(Isoxazol-5-yl)aniline to the reaction mixture. Elevate the temperature to 40°C and stir for 12 hours.
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Causality: Mild thermal energy (40°C) provides the necessary activation energy to overcome the steric hindrance imposed by the bulky ortho-isoxazole ring.
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Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Causality: The protocol validates itself by tracking the disappearance of the m/z 161 [M+H]+ peak (the aniline starting material)[2] and the emergence of the target product mass. Do not proceed to workup until >95% conversion is observed.
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Orthogonal Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Causality: This is a self-purifying step. 1M HCl selectively protonates unreacted aniline and DIPEA, pulling them into the aqueous waste. Saturated NaHCO3 deprotonates unreacted carboxylic acid, removing it. This orthogonal acid/base wash ensures the crude organic layer contains almost exclusively the desired product.
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Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
Figure 2: Synthetic pipeline for generating bioactive libraries from the isoxazole scaffold.
Conclusion
2-(Isoxazol-5-yl)aniline is a highly valuable, yet technically demanding, building block in medicinal chemistry. By strictly adhering to SDS-mandated storage conditions[5] and employing mechanistically rationalized synthetic protocols, researchers can reliably leverage this scaffold to generate novel, metabolically stable therapeutics.
